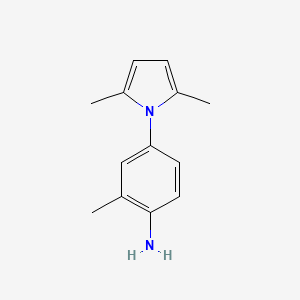

4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is an organic compound that features a pyrrole ring substituted with two methyl groups and an amine group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine typically involves the reaction of 2,5-dimethylpyrrole with a suitable phenylamine derivative. One common method includes the refluxing of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol . This reaction is monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Monoclonal Antibody Production:

Recent studies have highlighted the role of 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine in enhancing the production of monoclonal antibodies (mAbs) in Chinese hamster ovary (CHO) cell cultures. The compound was found to suppress cell growth while increasing the cell-specific glucose uptake rate and intracellular adenosine triphosphate (ATP) levels during mAb production. This dual effect not only improved the yield of mAbs but also influenced the N-glycan profile critical for therapeutic efficacy .

Anti-Tuberculosis Potential:

The compound has also been explored in the context of anti-tuberculosis therapies. In vitro studies indicated that it could stimulate mAb production while maintaining cell viability, suggesting its potential as an additive in biopharmaceutical manufacturing processes aimed at producing therapeutics for tuberculosis .

Synthetic Organic Chemistry

Versatile Building Block:

this compound serves as a versatile precursor in synthetic organic chemistry. Its structure allows for multiple functional group modifications, making it suitable for synthesizing complex molecules with desired properties. Researchers have utilized this compound to develop new materials with optical and electronic applications, particularly in dye synthesis for textiles and coatings .

Synthesis of Novel Compounds:

The compound's reactivity has led to the synthesis of novel pyrrole derivatives, which exhibit significant biological activities, including anti-inflammatory and analgesic effects. For instance, derivatives synthesized from this compound were tested in various biological assays, demonstrating promising results comparable to existing pharmaceuticals .

Biotechnological Applications

Enhancement of Cell Culture Processes:

In biotechnological applications, this compound has been shown to improve cell culture processes significantly. The addition of this compound in CHO cell cultures not only enhanced mAb production but also optimized metabolic profiles, leading to increased productivity without compromising cell health .

Potential in Proteomics Research:

The compound has been noted for its utility in proteomics research as well. Its ability to act as a biochemical tool allows researchers to explore protein interactions and functions more effectively, paving the way for advancements in understanding complex biological systems .

Table 1: Summary of Applications

Case Study: Monoclonal Antibody Production Enhancement

In a controlled study involving CHO cells supplemented with this compound, researchers observed a 1.4 to 7.8-fold increase in mAb production compared to control conditions. This was attributed to the compound's ability to modulate metabolic pathways favorably while suppressing excessive cell growth that typically hampers productivity.

Mecanismo De Acción

The mechanism of action of 4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production in cell cultures.

4-(2,5-Dimethyl-pyrrol-1-yl)-2-hydroxy-benzoic acid: Used in various research applications, including studies on viral binding.

Uniqueness

4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine is unique due to its specific substitution pattern on the pyrrole and phenyl rings, which imparts distinct chemical and biological properties

Actividad Biológica

4-(2,5-Dimethyl-pyrrol-1-yl)-2-methyl-phenylamine, a compound with significant potential in medicinal chemistry, has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, including its interactions with various enzymes, effects on cell cultures, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole ring substituted at positions 2 and 5 with methyl groups, and an aniline group at position 4. Its molecular formula is C13H16N2 with a molecular weight of approximately 200.28 g/mol.

Biological Activity Overview

The biological activities of this compound include:

- Antibacterial Properties : The compound has shown significant antibacterial activity against various strains, particularly through its interactions with key bacterial enzymes.

- Antitumor Effects : Preliminary studies suggest potential antitumor properties, warranting further investigation.

- Monoclonal Antibody Production : It has been reported to enhance monoclonal antibody production in cell cultures.

Enzyme Interactions

The compound interacts with several critical enzymes:

- Dihydrofolate Reductase (DHFR) : Inhibitory effects on DHFR have been noted, which is crucial for bacterial growth and survival.

- Enoyl ACP Reductase : It also inhibits enoyl ACP reductase, further contributing to its antibacterial properties.

Table 1: Enzyme Inhibition Activity

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Competitive Inhibition | |

| Enoyl ACP Reductase | Competitive Inhibition |

Cell Culture Studies

In studies conducted on Chinese Hamster Ovary (CHO) cells, the compound was found to improve monoclonal antibody production significantly. The following findings were observed:

- Increased Cell-Specific Productivity : The addition of the compound resulted in a 1.5-fold increase in monoclonal antibody concentration compared to control conditions.

- Cell Viability : Despite lower viable cell density (VCD), the viability was maintained longer in treated cultures.

Table 2: Cell Culture Results

| Condition | Final mAb Concentration (mg/L) | Cell-Specific Productivity (pg/cell/day) |

|---|---|---|

| Control | 732 | 7.1 |

| MPPB Added | 1098 | 11 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the 2,5-dimethylpyrrole moiety is a crucial component for the biological activity of the compound. Variations in this structure led to differing levels of productivity and enzyme inhibition.

Case Studies

Recent studies have synthesized new derivatives based on this compound and evaluated their biological activities:

- Antibacterial Activity : A series of derivatives exhibited strong antibacterial properties with minimal inhibitory concentrations (MIC) ranging from 0.8 to 100 µg/mL.

- Molecular Docking Studies : Docking studies revealed favorable binding interactions with DHFR and enoyl ACP reductase active sites, suggesting potential mechanisms for their biological effects.

Table 3: Summary of Case Study Findings

| Compound | MIC (µg/mL) | Target Enzyme |

|---|---|---|

| Derivative A | 0.8 | Dihydrofolate Reductase |

| Derivative B | 10 | Enoyl ACP Reductase |

Propiedades

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-8-12(6-7-13(9)14)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFOPWHDXDNRRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.